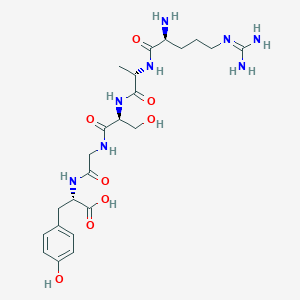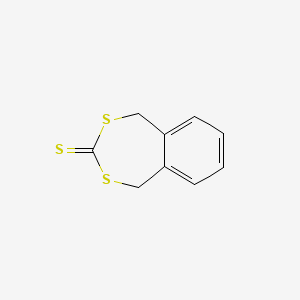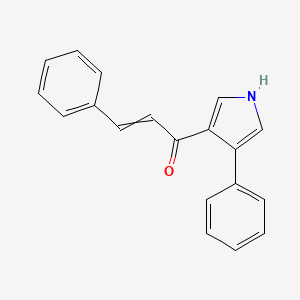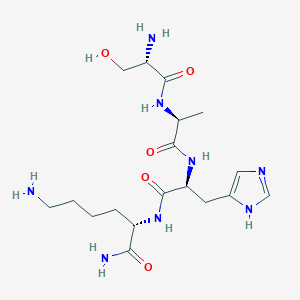
Formamide acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyano-2-(trifluoromethyl)pyridine 1-oxide is a chemical compound with the molecular formula C7H3F3N2O It is characterized by the presence of a cyano group, a trifluoromethyl group, and a pyridine ring with an oxide functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-2-(trifluoromethyl)pyridine 1-oxide typically involves the introduction of the cyano and trifluoromethyl groups onto a pyridine ring. One common method involves the reaction of 2-chloro-3-cyanopyridine with trifluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base and a suitable solvent to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of 3-Cyano-2-(trifluoromethyl)pyridine 1-oxide may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions
3-Cyano-2-(trifluoromethyl)pyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the cyano group to other functional groups.
Substitution: The trifluoromethyl and cyano groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like organolithium compounds and Grignard reagents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with higher oxidation states, while reduction can produce amines or other reduced forms of the compound.
科学研究应用
3-Cyano-2-(trifluoromethyl)pyridine 1-oxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
作用机制
The mechanism by which 3-Cyano-2-(trifluoromethyl)pyridine 1-oxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyano and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with target molecules. These interactions can modulate biological pathways and lead to various effects depending on the context of its use.
相似化合物的比较
Similar Compounds
2-Cyano-5-(trifluoromethyl)pyridine: Similar structure but different position of the cyano group.
3-Cyano-2-pyridone: Contains a cyano group and a pyridone ring.
Trifluoromethylpyridine derivatives: Various derivatives with trifluoromethyl groups in different positions.
Uniqueness
3-Cyano-2-(trifluoromethyl)pyridine 1-oxide is unique due to the presence of both cyano and trifluoromethyl groups on the same pyridine ring, along with an oxide functional group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
875136-56-4 |
|---|---|
分子式 |
C3H8N2O2 |
分子量 |
104.11 g/mol |
IUPAC 名称 |
acetamide;formamide |
InChI |
InChI=1S/C2H5NO.CH3NO/c1-2(3)4;2-1-3/h1H3,(H2,3,4);1H,(H2,2,3) |
InChI 键 |
KSKHXBOOCXALSJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N.C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![{4-[Hydroxy(4-methylphenyl)methyl]phenyl}(4-methylphenyl)methanone](/img/structure/B14195114.png)
![Benzenecarbothioic acid, 4-cyano-, S-[2-(acetylamino)ethyl] ester](/img/structure/B14195119.png)

![8-Benzyl-3-methylidene-8-azabicyclo[3.2.1]octane](/img/structure/B14195143.png)
![5-[(4-Fluorophenyl)methyl]-5-(4-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B14195145.png)




![(3S)-4-[(4-Fluorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14195181.png)
![N-{[6-(3-Chlorophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14195186.png)

